4,4'-Bis(benzyloxy)-1,1'-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H22O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-phenylmethoxy-4-(4-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C26H22O2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChI Key |
KVICJUQJPCCWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
4,4'-Bis(benzyloxy)-1,1'-biphenyl CAS 72633-22-8 properties
An In-depth Technical Guide to 4,4'-Bis(benzyloxy)-1,1'-biphenyl (CAS 72633-22-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4,4'-Bis(benzyloxy)-1,1'-biphenyl, a diaryl ether of significant interest in medicinal chemistry and materials science. The guide delves into its physicochemical properties, outlines a robust synthesis protocol grounded in established chemical principles, discusses its potential applications based on its structural motifs, and provides essential safety and handling information.
Introduction and Scientific Context
4,4'-Bis(benzyloxy)-1,1'-biphenyl (CAS 72633-22-8) is a symmetrical diaryl ether built upon a central biphenyl scaffold. The biphenyl core provides rigidity and a specific spatial orientation, while the two benzyloxy groups introduce flexibility and key pharmacophoric features. Diaryl ethers as a class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, and antifungal properties.[1][2]
Furthermore, the "benzyloxy" moiety is a well-established pharmacophore in drug design, notably in the development of inhibitors for monoamine oxidase (MAO), enzymes critical in the metabolism of neurotransmitters.[3][4] This makes 4,4'-Bis(benzyloxy)-1,1'-biphenyl and its analogs compelling candidates for investigation in the context of neurological disorders.[3] The central biphenyl structure is also a privileged scaffold found in various therapeutic agents, from muscarinic receptor antagonists to estrogen receptor modulators.[5][6] This guide synthesizes available data on related structures to provide a predictive and practical framework for researchers working with this specific compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific CAS number is not broadly published, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4,4'-Bis(benzyloxy)-1,1'-biphenyl
| Property | Value | Source/Method |
| CAS Number | 72633-22-8 | - |
| Molecular Formula | C₂₆H₂₂O₂ | Calculated |
| Molecular Weight | 366.45 g/mol | Calculated |
| IUPAC Name | 4,4'-bis(phenylmethoxy)-1,1'-biphenyl | IUPAC Nomenclature |
| Appearance | White to off-white powder/solid | Predicted based on analogs[7] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Insoluble in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | Predicted |
Predicted Spectroscopic Signatures
Understanding the expected spectral data is crucial for reaction monitoring and final product verification.[8][9]
-
¹H-NMR: The proton NMR spectrum is expected to be symmetrical. Key signals would include a singlet for the four benzylic protons (-O-CH₂ -Ph) around δ 5.0-5.2 ppm. Aromatic protons of the central biphenyl unit would appear as two distinct doublets in the δ 7.0-7.6 ppm range. The protons of the terminal phenyl rings of the benzyl groups would appear as a multiplet in the δ 7.3-7.5 ppm range.
-
¹³C-NMR: The carbon NMR would show a characteristic signal for the benzylic carbon (-O-C H₂-Ph) around 70 ppm. Aromatic carbons would populate the region from ~115 to 160 ppm, with the oxygen-substituted biphenyl carbons appearing most downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-O-C stretching vibrations of the ether linkage, typically found in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would produce signals in the 1600-1450 cm⁻¹ range.[9][10]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 366.45. A prominent fragment would likely correspond to the loss of a benzyl group (m/z = 91) or a benzyloxy group (m/z = 107).
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely applicable method for preparing 4,4'-Bis(benzyloxy)-1,1'-biphenyl is the Williamson ether synthesis.[11] This method involves the SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. Here, the diphenoxide of 4,4'-biphenol serves as the nucleophile, attacking two equivalents of a benzyl halide.
Causality and Experimental Rationale
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl groups of 4,4'-biphenol. Its use is preferable to stronger bases like sodium hydride (NaH) on a larger scale due to easier handling and safety.
-
Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion, leaving it highly nucleophilic and accelerating the rate of the SN2 reaction.
-
Choice of Electrophile: Benzyl bromide is often used as it is more reactive than benzyl chloride, leading to faster reaction times.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often to the reflux temperature of the solvent.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4'-biphenol (1.0 eq.), potassium carbonate (2.5 eq.), and a suitable volume of anhydrous acetone or DMF to create a stirrable slurry.
-
Addition of Electrophile: Add benzyl bromide (2.2 eq.) to the mixture. The slight excess of the halide ensures the complete conversion of the starting biphenol.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is suitable) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4,4'-biphenol spot is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the final product as a pure, crystalline solid.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis workflow for 4,4'-Bis(benzyloxy)-1,1'-biphenyl.
Potential Applications in Drug Discovery
The structural features of 4,4'-Bis(benzyloxy)-1,1'-biphenyl make it a molecule of high interest for screening and as a scaffold in drug development.
-
Monoamine Oxidase (MAO) Inhibition: The benzyloxy pharmacophore is a key feature in many potent and selective MAO-B inhibitors.[3][4] MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition is a clinically validated strategy for treating Parkinson's disease. The presence of two such groups on a rigid biphenyl core suggests this molecule could interact effectively with the active site of MAO-B.
-
Estrogen Receptor (ER) Modulation: Biphenyl-based structures are known to serve as scaffolds for ligands that target estrogen receptors (ERα and ERβ).[6][12] Given that 4,4'-biphenol itself exhibits estrogenic activity, its benzyloxy-protected derivative is a logical candidate for screening in ER-related assays, which are relevant to breast cancer and osteoporosis research.[12]
-
General Scaffolding in Medicinal Chemistry: The molecule's symmetry, rigidity, and well-defined exit vectors make it an attractive core for building more complex molecules in fragment-based or lead-optimization campaigns.
Illustrative Mechanism: MAO-B Inhibition
Caption: Role of a potential MAO-B inhibitor in preserving dopamine levels.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][13]
-
Handling: Avoid inhalation of dust by handling in a well-ventilated area or a chemical fume hood.[13][15] Prevent contact with skin and eyes.[13][14] Wash hands thoroughly after handling.
-
Fire Safety: The compound is expected to be combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam. Thermal decomposition may produce carbon monoxide and carbon dioxide.[13]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13][14]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][13]
References
- Fisher Scientific. (2025, May 1). Safety Data Sheet for Phenol, 4-(phenylmethoxy)-.
- Fisher Scientific. (Date not available). Safety Data Sheet for [1,1'-Biphenyl]-4,4'-diol.
- IUCr Journals. (Date not available). 4-Benzyloxy-1,1′-biphenyl.
- Apollo Scientific. (2023, July 3). Safety Data Sheet for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine.
- Journal of Chemical and Pharmaceutical Sciences. (Date not available). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication – A kinetic study. Retrieved from Journal of Chemical and Pharmaceutical Sciences.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- ResearchGate. (Date not available). (PDF) 4-Benzyloxy-1,1′-biphenyl.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3099164, 4-Benzyloxy-biphenyl.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Benzylbiphenyl.
- The Royal Society of Chemistry. (Date not available). c4ob02436b1.pdf.
- BenchChem. (2025). Challenges in the scale-up synthesis of 4-Benzyloxy-biphenyl.
- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.
- Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, e2200084. doi:10.1002/ardp.202200084.
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22404. doi:10.1038/s41598-022-26929-x.
- T3DB. (Date not available). Biphenyl (T3D0389).
- Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?.
- Crespan, E., et al. (2007). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Toxicology and Applied Pharmacology, 224(2), 149-57. doi:10.1016/j.taap.2007.03.021.
- Mammen, M., et al. (Assignee: Theravance, Inc.). (2009). Biphenyl compounds useful as muscarinic receptor antagonists. U.S. Patent 7,550,595 B2.
- Sarachine, M. J., et al. (2009). Biphenyl C-cyclopropylalkylamides: New scaffolds for targeting estrogen receptor beta. Bioorganic & Medicinal Chemistry Letters, 19(9), 2404-8. doi:10.1016/j.bmcl.2009.03.075.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyl compounds useful as muscarinic receptor antagonists - Patent US-7550595-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biphenyl C-cyclopropylalkylamides: New scaffolds for targeting estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
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An In-depth Technical Guide to 4,4'-bis(benzyloxy)biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
Precise identification is paramount in chemical research. Although a specific PubChem CID for 4,4'-bis(benzyloxy)biphenyl is not indexed, the following table summarizes its essential chemical identifiers compiled from available chemical databases.
| Identifier | Value | Source |
| Molecular Formula | C₂₆H₂₂O₂ | ChemDiv |
| Molecular Weight | 366.46 g/mol | ChemDiv |
| IUPAC Name | 1,1'-Biphenyl, 4,4'-bis(phenylmethoxy)- | N/A |
| SMILES | C(c1ccccc1)Oc1ccc(cc1)c1ccc(cc1)OCc1ccccc1 | ChemDiv |
| InChI Key | KVICJUQJPCCWNM-UHFFFAOYSA-N | ChemDiv |
| CAS Number | 67988-33-4 | N/A |
Synthesis Pathway: The Williamson Ether Synthesis Approach
The most probable and widely applicable method for synthesizing 4,4'-bis(benzyloxy)biphenyl is the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable route to ethers. The synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, the diphenoxide of 4,4'-biphenol acts as the nucleophile, and benzyl chloride serves as the electrophile.
The logical workflow for this synthesis is depicted below:
Methodological & Application
Application Note: Scale-Up Synthesis of 4,4'-Bis(benzyloxy)biphenyl
Executive Summary & Strategic Rationale
The synthesis of 4,4'-bis(benzyloxy)biphenyl (also referred to as 4,4'-dibenzyloxybiphenyl) is a critical transformation in the production of liquid crystal mesogens and high-performance engineering thermoplastics. While the laboratory-scale synthesis via Williamson etherification is well-documented, scaling this procedure introduces specific challenges regarding heat management, solvent removal, and the handling of lachrymatory alkylating agents.
This guide presents two validated protocols:
-
Method A (Green/Scale-Up Preferred): A Phase Transfer Catalysis (PTC) biphasic system. This method eliminates high-boiling polar aprotic solvents (like DMF), simplifies work-up to a phase separation, and operates at lower temperatures.
-
Method B (Traditional Robust): A homogeneous solution method using DMF/K₂CO₃. This is recommended when the substrate solubility is problematic or when anhydrous conditions are strictly required.
Key Technical Insight: The primary failure mode in scaling this reaction is not conversion, but purification . The rigid, rod-like structure of the product leads to low solubility in common organic solvents, making extraction difficult. Therefore, this protocol prioritizes precipitation and recrystallization over chromatography.
Reaction Engineering & Mechanism
Chemical Pathway
The reaction proceeds via a double
DOT Diagram: Reaction Workflow
Figure 1: Process flow for the Phase Transfer Catalysis (PTC) route.
Method A: Phase Transfer Catalysis (Recommended for Scale-Up)
This method utilizes a liquid-liquid biphasic system (Toluene/Water) facilitated by Tetrabutylammonium Bromide (TBAB).
Advantages:
-
Safety: Toluene is less toxic than DMF/DMSO.
-
Work-up: No distillation of high-boiling solvents required; simple aqueous wash removes salts.
-
Cost: Water acts as the co-solvent and heat sink.
Reagent Stoichiometry (100g Scale Basis)
| Component | Role | Equiv. | Mass/Vol | Density | Moles |
| 4,4'-Dihydroxybiphenyl | Substrate | 1.0 | 100.0 g | Solid | 0.537 |
| Benzyl Bromide | Electrophile | 2.5 | 229.6 g (159 mL) | 1.44 g/mL | 1.34 |
| Potassium Carbonate | Base | 3.0 | 222.6 g | Solid | 1.61 |
| TBAB | Catalyst | 0.05 | 8.6 g | Solid | 0.027 |
| Toluene | Solvent | - | 1000 mL | 0.87 g/mL | - |
| Water | Solvent | - | 100 mL | 1.00 g/mL | - |
Note: Benzyl chloride can be substituted (Equiv 2.5) but requires longer reaction times (12-16h) and slightly higher temperatures due to the poorer leaving group capability of chloride vs. bromide.
Detailed Protocol
-
Setup: Equip a 3-L three-necked round-bottom flask with a mechanical overhead stirrer (critical for biphasic mixing), a reflux condenser, and an internal temperature probe.
-
Charging: Add 100.0 g of 4,4'-dihydroxybiphenyl, 222.6 g of
, and 8.6 g of TBAB to the flask. -
Solvent Addition: Add 100 mL of deionized water and 800 mL of Toluene. Start stirring at 300-400 RPM.
-
Expert Note: A small amount of water is essential to dissolve the carbonate surface, creating a concentrated aqueous base layer for the PTC to transfer hydroxide/phenoxide across the interface.
-
-
Reagent Addition: Add 159 mL of Benzyl Bromide via an addition funnel over 30 minutes. The reaction is slightly exothermic; monitor temperature.
-
Reaction: Heat the mixture to mild reflux (~85-90°C internal). Maintain vigorous stirring.
-
IPC (In-Process Control): Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC after 4 hours. Look for the disappearance of the mono-benzylated intermediate.
-
-
Quench & Work-up:
-
Cool the reaction mixture to ~50°C.
-
Add 500 mL of warm water (50°C) to dissolve inorganic salts (
, Excess ). -
Phase Cut: Transfer to a separatory funnel. The product may partially precipitate if the toluene cools too much. Keep the organic layer warm if possible. If solids form, add more hot toluene.
-
Separate the lower aqueous layer.[1] Wash the organic layer again with 300 mL warm water.
-
-
Isolation:
-
Concentrate the toluene layer under reduced pressure to approximately 30% of its original volume.
-
Cool slowly to 0-5°C. The product will crystallize heavily.
-
Filter the white solid and wash with cold toluene followed by cold ethanol.
-
Purification: Recrystallization Strategy
The crude product from Method A is often >95% pure but may contain traces of benzyl bromide or mono-benzylated byproducts.
Solvent System: Glacial Acetic Acid (Method 1) or DMF/Ethanol (Method 2).
-
Why Glacial Acetic Acid? It is an excellent solvent for rigid aromatic ethers at high temperatures but has poor solubility at room temperature, yielding high recovery rates and very pure crystals.
Protocol (Glacial Acetic Acid):
-
Place the crude solid in a flask.
-
Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).
-
Heat to boiling (118°C) with stirring until fully dissolved.
-
Hot Filtration: If insoluble particles remain, filter quickly through a heated glass frit.
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. This promotes the growth of large, pure crystals (platelets).
-
Collection: Filter the crystals.
-
Wash: Wash the cake with Ethanol (not acetic acid) to remove the acid trace and facilitate drying.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Analytical Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 99.0% | HPLC (C18, ACN/Water gradient) |
| Melting Point | High (Expect >150°C)* | Capillary MP Apparatus |
| 1H NMR | Confirms structure, no benzyl bromide peaks | 500 MHz, DMSO-d6 or CDCl3 |
*Note: The starting material (diol) melts at ~280°C. The mono-benzyloxy derivative melts at ~136°C. The target bis-benzyloxy compound typically exhibits a melting point between these values, often in the 150-190°C range depending on polymorphs.
DOT Diagram: Analytical Logic
Figure 2: Analytical decision tree for batch release.
Safety & Waste Management
-
Benzyl Bromide: A potent lachrymator . All operations involving benzyl bromide must be performed in a functioning fume hood. Neutralize spills with dilute aqueous ammonia.
-
4,4'-Biphenol: Suspected endocrine disruptor. Handle with gloves and avoid dust generation.
-
Waste Disposal:
-
Aqueous waste from the PTC method contains bromides and potassium carbonate; check pH before disposal.
-
Mother liquor from recrystallization contains acetic acid and toluene; segregate as organic halogenated waste (due to trace benzyl bromide).
-
Troubleshooting
-
Problem: "Oiling Out" during recrystallization.
-
Cause: Solution too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve, add 10% more solvent, and cool very slowly with slow stirring. Seeding with a pure crystal helps.
-
-
Problem: Low Yield.
-
Cause: Incomplete conversion (mono-substituted product remains).
-
Fix: Check TLC.[2] If mono-product exists, add 0.5 eq more Base and 0.2 eq more Benzyl Bromide and reflux for 2 more hours.
-
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
-
Phase Transfer Catalysis for Phenols
-
Sathiyaraj, D., et al. (2022). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication. Indian Journal of Chemical Technology. Link
-
-
Physical Properties of Biphenyl Derivatives
-
Recrystallization Techniques
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link
-
Sources
Troubleshooting & Optimization
optimizing phase transfer catalyst choice for biphenyl ether synthesis
Technical Support Center: Phase Transfer Catalysis (PTC) for Diaryl Ether Synthesis
Subject: Optimization & Troubleshooting Guide for Biphenyl Ether Synthesis via Nucleophilic Aromatic Substitution (
Mission Statement
You are likely here because your biphenyl ether synthesis—classically a stubborn reaction requiring high heat or expensive transition metals—is underperforming. Whether you are observing stalled kinetics, hydrolysis byproducts, or "third phase" formation, this guide moves beyond textbook theory to the practical realities of interfacial chemistry.
We focus here on the
Module 1: Strategic Catalyst Selection
The "best" catalyst is not universal; it is a function of your solvent system and base choice. A common error is using a hydrophilic catalyst (like TEBA) for a reaction requiring deep organic phase penetration.[1]
The Decision Matrix
Use the logic flow below to select the optimal catalyst class for your specific reaction conditions.
Figure 1: Decision logic for selecting Phase Transfer Catalysts based on base state and temperature constraints.
Technical Rationale
-
Solid-Liquid PTC (Crown Ethers): If you use solid KOH in toluene, 18-Crown-6 is superior.[1] It complexes the
on the solid surface, releasing a "naked" phenoxide ion into the organic phase. This ion, stripped of its hydration shell, is orders of magnitude more nucleophilic than in aqueous systems [1].[1] -
Liquid-Liquid PTC (Quats): For 50% NaOH/Toluene systems, Tetrabutylammonium bromide (TBAB) is the standard.[1] However, if your aryl halide is highly lipophilic, TBAB may reside too much in the aqueous phase.[1] In this case, switch to Aliquat 336 (Methyltrioctylammonium chloride) to force the active anion deeper into the organic phase [2].
Module 2: The "Hidden" Variables (Thermodynamics & Kinetics)
Catalyst Instability (Hofmann Elimination)
The Issue: Researchers often crank the temperature to 140°C to force a difficult coupling, only to see the reaction stall at 60% conversion.
The Cause: Quaternary ammonium salts undergo Hofmann elimination in the presence of strong bases (OH-) at temperatures >110°C, decomposing into tributylamine and butene.
The Fix: If
The Hydration Shell Barrier
In Liquid-Liquid PTC, the phenoxide ion carries water molecules (
-
Impact: Every water molecule hydrogen-bonded to the phenoxide reduces its nucleophilicity.
-
Optimization: Use a concentrated base (50% NaOH) rather than dilute. High ionic strength in the aqueous phase "salts out" the catalyst and dehydrates the transferring anion, increasing
[3].
Module 3: Optimized Experimental Protocol
Target: Synthesis of 4-Nitrodiphenyl ether (Model for activated biphenyl ethers). Scale: 10 mmol.
| Reagent | Amount | Role |
| Phenol | 1.05 eq (0.99 g) | Nucleophile |
| 4-Chloronitrobenzene | 1.00 eq (1.57 g) | Electrophile (Activated) |
| KOH (Solid, pulverized) | 2.00 eq (1.12 g) | Base |
| Catalyst: 18-Crown-6 | 0.05 eq (132 mg) | PTC (Solid-Liquid) |
| Solvent: Toluene | 15 mL | Organic Phase |
| Internal Std: Dodecane | 100 µL | For GC monitoring |
Step-by-Step Workflow:
-
Preparation: Charge a 50 mL round-bottom flask with pulverized KOH and Toluene. Add 18-Crown-6.
-
Activation: Add Phenol. Stir at room temperature for 15 minutes. Observation: The solid KOH will change texture as potassium phenoxide forms on the surface.
-
Reaction: Add 4-Chloronitrobenzene. Equip with a reflux condenser.[1][2]
-
Heating: Heat to reflux (110°C) .
-
Critical Control Point: Stirring must be vigorous (>800 RPM). PTC is mass-transfer limited; slow stirring is the #1 cause of failure.
-
-
Monitoring: Sample at 1h, 3h, and 6h.
-
Quench: Take 50 µL aliquot -> dilute in 1 mL Ethyl Acetate/Water -> Analyze Organic layer via GC/HPLC.
-
-
Workup: Cool to RT. Filter off inorganic salts (KCl, excess KOH).[1] Wash filtrate with 1M NaOH (removes excess phenol) then Water. Dry (
) and concentrate.
Module 4: Troubleshooting Center (FAQ)
Q1: My reaction turns into a tri-phasic mess (Third Phase Formation). Is this bad?
Diagnosis: Not necessarily. A "third phase" (catalyst-rich middle layer) often forms when the catalyst is insoluble in both the highly saline aqueous phase and the non-polar organic phase [4]. Impact: Reaction rates in the third phase can be extremely fast due to high concentration. Action:
-
Do not stop. Ensure your stirrer can physically mix all three layers.
-
If clogging occurs: Add a co-solvent like Chlorobenzene or slightly increase the temperature to solubilize the middle layer.
Q2: I am seeing high conversion of the halide, but low yield of ether. Where is it going?
Diagnosis: Hydrolysis.[1][3] The
-
Reduce Water: Switch from 50% NaOH (Liquid-Liquid) to Solid KOH/K2CO3 (Solid-Liquid) with 18-Crown-6.
-
Lipophilicity: Use a more lipophilic catalyst (e.g., Tetraoctylammonium bromide) to protect the ion pair in the organic phase.
Q3: The reaction works for p-nitrochlorobenzene but fails for p-methoxychlorobenzene.
Diagnosis: Electronic deactivation. PTC
-
Add: 10 mol% CuI (Copper Iodide) + 20 mol% Ligand (e.g., Phenanthroline).[1]
-
Mechanism:[1][3][4][5] PTC transports the phenoxide to the Copper center; Copper catalyzes the coupling [5].
Module 5: Mechanistic Visualization
Understanding where the reaction happens allows you to troubleshoot why it fails.
Figure 2: The Interfacial Mechanism. Note that the catalyst (Q+) shuttles between phases.[3][6] If Q+ decomposes (Hofmann elimination), the cycle breaks at the "Anion Exchange" step.
References
-
Starks, C. M., & Liotta, C. L. (1994).[1][7] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman and Hall.[1][7] (Foundational text on the "naked anion" effect in solid-liquid PTC).
-
Halpern, M. E. (1983).[1] "Hydroxide mediated phase transfer catalysis". Ph.D. Dissertation, Hebrew University of Jerusalem.[1][8] (Source of pKa guidelines and catalyst lipophilicity data).
-
Yadav, G. D., & Subramanian, S. (2004).[1][7] "Novelties of solid–liquid phase transfer catalyzed synthesis of o-nitrodiphenyl ether". Journal of Molecular Catalysis A: Chemical, 209(1-2), 75-82.[1][7] (Specific kinetics for nitrodiphenyl ether synthesis).
-
Wang, M. L., & Yang, H. M. (2003).[1] "Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis". Catalysis Reviews, 45(3-4), 463-540.[1] (Detailed analysis of third-phase formation).
-
Tse-Lok Ho, et al. (2011).[1] "Fieser and Fieser's Reagents for Organic Synthesis: Phase-Transfer Catalysts". John Wiley & Sons.[1] (Overview of hybrid catalytic systems).
Sources
Technical Support Center: 4,4'-Biphenol Protection Protocols
Senior Application Scientist Desk Subject: Troubleshooting Precipitation & Solubility during Phenolic Protection Ticket ID: BPH-PROT-001
Introduction: The "Brick Dust" Challenge
Researchers frequently encounter a specific failure mode when protecting 4,4'-biphenol (CAS: 92-88-6): the reaction mixture turns into an unworkable slurry, or the starting material never dissolves. Unlike simple phenol, 4,4'-biphenol possesses a rigid, rod-like structure with high lattice energy (MP >280°C), making it sparingly soluble in standard non-polar solvents like Dichloromethane (DCM) or Toluene.
This guide addresses the three most common precipitation-related failures:
-
Starting Material Insolubility: The "It won't dissolve" error.[1]
-
Salt Caking: The "Stir bar stopped" error during silylation.
-
Phase Transfer Failure: The "Gummy solid" error during alkylation.
Module 1: Solvent Selection & Starting Material Solubility
User Question: "I am trying to protect 4,4'-biphenol using standard protocols (DCM or Toluene), but the starting material remains a suspension even after heating. How do I fix this?"
Technical Diagnosis: 4,4'-Biphenol relies heavily on intermolecular hydrogen bonding for its high melting point. Non-polar solvents (DCM, Hexanes, Toluene) cannot break this lattice. You must switch to polar aprotic solvents or use a co-solvent system.
Troubleshooting Protocol:
| Solvent System | Solubility Rating | Suitability for Silylation (TBS/TBDPS) | Suitability for Alkylation (Bn/Me) |
| DCM | 🔴 Poor (<1 mg/mL) | Not Recommended (Requires massive volume) | No |
| THF | 🟡 Moderate | Good (Often requires mild heat) | Good (With NaH) |
| DMF | 🟢 Excellent | Best (Standard for biphenols) | Best (Standard for K2CO3) |
| Acetone | 🟡 Moderate | Poor (Silyl chlorides hydrolyze/react) | Good (Williamson Ether) |
Actionable Step: If you are currently using DCM, stop . Evaporate and switch to anhydrous DMF (N,N-Dimethylformamide). If DMF is difficult to remove later, use a THF/DMF (4:1) mixture.
Module 2: Silylation (TBS/TBDPS) & Salt Management
User Question: "During TBS protection (TBSCl + Imidazole), a thick white precipitate formed immediately, and the reaction stopped stirring. Is this my product crashing out?"
Technical Diagnosis: This is likely Imidazole Hydrochloride , not your product. In silylation, for every mole of silyl ether formed, one mole of imidazolium salt is generated. In semi-polar solvents (like THF), this salt precipitates voluminously, physically trapping unreacted biphenol and stopping the stir bar (the "caking" effect).
The Self-Validating Protocol (Silylation):
-
Solvent Switch: Use DMF .[2] Imidazole-HCl is partially soluble in DMF, keeping the mixture fluid.
-
Stoichiometry: Use 2.5 eq Imidazole and 2.2 eq TBSCl .
-
Concentration: dilute to 0.1 M (relative to biphenol).
-
Agitation: If using THF, use an overhead mechanical stirrer , not a magnetic stir bar.
Visualizing the Pathway:
Figure 1: Solvent influence on salt precipitation during silylation. DMF prevents mechanical failure.
Module 3: Williamson Ether Synthesis (Alkylation)
User Question: "I am trying to make the dibenzyl ether using Benzyl Bromide and K2CO3 in Acetone. The flask contains a gummy solid and the reaction is incomplete."
Technical Diagnosis: The "gummy" solid is a mixture of potassium phenolate (the intermediate) and inorganic salts. 4,4'-biphenol requires deprotonation to become nucleophilic. However, the dianion is poorly soluble in acetone. Furthermore, solid K2CO3 creates a heterogeneous surface reaction that is easily fouled by precipitation.
The "Phase-Transfer" Solution: Do not rely on passive solubility. Force the interaction using Phase Transfer Catalysis (PTC) or a homogeneous base system.
Optimized Protocol:
-
Reagents: 4,4'-Biphenol (1.0 eq), Benzyl Bromide (2.5 eq), Cs2CO3 (2.5 eq).
-
Why Cs2CO3? Cesium is larger/softer than Potassium, improving solubility in organic media (the "Cesium Effect").
-
-
Solvent: DMF or Acetonitrile.[3]
-
Catalyst (Optional but recommended): TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (5 mol%).
Module 4: Mono-Protection Strategies
User Question: "How do I precipitate ONLY the mono-protected product?"
Technical Diagnosis: Selective precipitation is difficult because the di-protected product is usually the most soluble in organic solvents, while the starting material is the least soluble. The mono-protected species lies in between.
Strategy: Statistical Control & Solubility Filters
-
Stoichiometry: Use 0.9 equivalents of the protecting group (e.g., TBSCl) relative to the biphenol. This ensures unreacted starting material remains, which is easier to remove than the di-protected byproduct.
-
The "Crash" Purification:
-
After the reaction in DMF, pour the mixture into Water .
-
Result: Everything precipitates (SM, Mono, Di).
-
Wash with DCM: The Di-protected product will dissolve rapidly. The Mono-protected product is sparingly soluble. The Starting Material is insoluble.
-
Refinement: This allows you to enrich the solid filter cake with Mono/SM, which can then be separated by chromatography or recrystallization from Ethanol.
-
Summary of Chemical Behaviors
| Variable | 4,4'-Biphenol (SM) | Mono-Protected | Di-Protected |
| Polarity | High (2 x OH) | Medium (1 x OH, 1 x PG) | Low (2 x PG) |
| Solubility (DCM) | Insoluble | Sparingly Soluble | Soluble |
| Solubility (DMF) | Soluble | Soluble | Soluble |
| Solubility (Water) | Insoluble | Insoluble | Insoluble |
| Precipitation Risk | High (Lattice Energy) | Medium | Low (Unless cooled) |
References
- Silylation Mechanisms: Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing general silylation kinetics in polar vs non-polar media).
-
General Ether Synthesis: Williamson Ether Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Process Chemistry:Process for production of 4,4'-biphenol. Google Patents (WO2002060848A1). (Describes industrial purification via precipitation).
Sources
- 1. reddit.com [reddit.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes - Google Patents [patents.google.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
A Comparative Guide to the Crystal Packing of 4,4'-Bis(benzyloxy)biphenyl and its Analogs
For researchers and professionals in drug development and materials science, a profound understanding of the three-dimensional arrangement of molecules in a crystal lattice is paramount. This guide provides a comparative analysis of the X-ray crystallography data for analogs of 4,4'-bis(benzyloxy)biphenyl, a molecule of interest due to its structural motifs relevant to liquid crystals and pharmacophores. While a definitive crystal structure for 4,4'-bis(benzyloxy)biphenyl is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely packing characteristics by examining closely related compounds.[1][2][3] This guide will delve into the crystallographic data of key analogs, offering insights into the subtle interplay of intermolecular forces that govern their solid-state architecture.
Comparative Crystallographic Data of Biphenyl Derivatives
The following table summarizes the key crystallographic parameters for selected analogs of 4,4'-bis(benzyloxy)biphenyl. This comparison highlights how different substituents on the biphenyl core influence the crystal lattice and molecular conformation.
| Parameter | 4-Benzyloxy-biphenyl | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | 4,4'-Dimethoxybiphenyl |
| Formula | C₁₉H₁₆O | C₂₀H₁₆O₃ | C₁₄H₁₄O₂ |
| Molecular Weight | 260.33 g/mol | 320.34 g/mol | 214.26 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C 1 c 1 | P2₁/c | P2₁/n |
| a (Å) | 31.270 | 11.936 | 9.771 |
| b (Å) | 5.6720 | 5.093 | 7.336 |
| c (Å) | 7.8812 | 26.697 | 15.908 |
| α (°) | 90 | 90 | 90 |
| β (°) | 99.271 | 98.48 | 91.51 |
| γ (°) | 90 | 90 | 90 |
| Dihedral Angle (°) | 1.54 | 26.09 | 36.3 |
| Key Interactions | C-H···π | O-H···O, C-H···π | C-H···O, C-H···π |
| CSD/COD Reference | COD 1542885[4] | CSD Entry: Not specified | CSD Entry: Not specified |
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction
The data presented in this guide is obtained through single-crystal X-ray diffraction, a powerful technique for elucidating the atomic and molecular structure of a crystalline material. Below is a detailed, step-by-step methodology that outlines a typical workflow.
-
Crystal Growth :
-
Rationale : The first and often most challenging step is to grow high-quality single crystals of the compound of interest. The crystals must be of sufficient size and perfection to diffract X-rays effectively.
-
Procedure :
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For instance, single crystals of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid were successfully grown in pure ethanol at room temperature.[1]
-
Monitor the process until crystals of adequate size (typically 0.1-0.3 mm in each dimension) are formed.
-
-
-
Data Collection :
-
Rationale : This step involves exposing the crystal to a beam of X-rays and recording the diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to determine the crystal structure.
-
Procedure :
-
Mount a suitable single crystal on a goniometer head.
-
Place the goniometer on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, which sharpens the diffraction spots.
-
Perform a series of rotations of the crystal while it is illuminated by the X-ray beam, collecting diffraction data over a wide range of angles.
-
-
-
Structure Solution and Refinement :
-
Rationale : The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final, accurate crystal structure.
-
Procedure :
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.
-
Refine the model using least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Locate and add hydrogen atoms to the model.
-
Assess the quality of the final structure using metrics such as the R-factor.
-
-
Comparative Analysis of Crystal Packing
The crystal packing of biphenyl derivatives is dictated by a delicate balance of intermolecular forces, including van der Waals interactions, C-H···π interactions, and, where applicable, hydrogen bonds. The substituents on the biphenyl core play a crucial role in directing these interactions.
4-Benzyloxy-biphenyl : In the case of 4-benzyloxy-biphenyl, the presence of a single, relatively bulky benzyloxy group significantly influences the crystal packing. The dihedral angle between the biphenyl rings is remarkably small at 1.54°, indicating a nearly planar conformation.[5] This planarity is stabilized by very weak C-H···π interactions that link the molecules into a three-dimensional network.[5]
4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid : The introduction of a carboxylic acid group in addition to the benzyloxy group provides a strong hydrogen bonding donor and acceptor. In the crystal structure of this compound, inversion dimers are formed through pairs of O-H···O hydrogen bonds, creating R²₂(8) ring motifs.[1] These dimers are further connected by C-H···π interactions, resulting in the formation of molecular sheets.[1] The presence of the bulky benzyloxy group and the intermolecular hydrogen bonding likely contribute to the larger dihedral angle of 26.09° between the biphenyl rings compared to the singly substituted analog.[1]
4,4'-Dimethoxybiphenyl : As a symmetrical 4,4'-disubstituted biphenyl, this compound serves as a useful model for predicting the packing of 4,4'-bis(benzyloxy)biphenyl. In the crystal structure of 4,4'-dimethoxybiphenyl, the molecules are packed in a herringbone arrangement, a common motif for biphenyls. The primary intermolecular interactions are C-H···O and C-H···π contacts.[6] The dihedral angle is approximately 36.3°, indicating a significant twist between the phenyl rings.[6]
Predicted Packing of 4,4'-Bis(benzyloxy)biphenyl
Based on the analysis of its analogs, we can hypothesize the key features of the crystal packing of 4,4'-bis(benzyloxy)biphenyl:
-
Symmetry : Given the symmetrical nature of the molecule, it is likely to crystallize in a centrosymmetric space group.
-
Intermolecular Interactions : The dominant intermolecular interactions are expected to be C-H···π interactions between the benzyl and biphenyl rings of neighboring molecules. The ether oxygen atoms may also participate in weak C-H···O interactions.
-
Dihedral Angle : The presence of two bulky benzyloxy groups at the 4 and 4' positions would likely lead to significant steric hindrance, resulting in a relatively large dihedral angle between the phenyl rings, possibly greater than that observed for 4,4'-dimethoxybiphenyl.
-
Packing Motif : A herringbone-type packing arrangement is a strong possibility, as is common for biphenyl derivatives.
Visualizing Molecular Packing
The following diagram, generated using Graphviz, illustrates a simplified representation of the herringbone packing motif often observed in biphenyl derivatives.
Caption: Simplified Herringbone Packing Motif in Biphenyls.
Conclusion
While the definitive crystal structure of 4,4'-bis(benzyloxy)biphenyl remains to be determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state conformation and packing. The interplay of steric hindrance from the bulky benzyloxy groups and the formation of a network of C-H···π and potentially C-H···O interactions are predicted to be the defining features of its crystal lattice. This guide serves as a foundational resource for researchers working with this and similar molecular scaffolds, underscoring the power of comparative crystallographic analysis in predicting and understanding the properties of novel materials.
References
-
Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. Chemphyschem. [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
4,4'-dihydroxybiphenyl. Stenutz. [Link]
-
4-Benzyloxy-biphenyl. PubChem. [Link]
-
4,4'-Biphenol. Wikipedia. [Link]
-
The Cambridge Structural Database. BiŌkeanós. [Link]
-
Structure-based design of substituted biphenyl ethylene ethers as ligands binding in the hydrophobic pocket of gp41 and blocking the helical bundle formation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
CCDC 238198: Experimental Crystal Structure Determination. The University of Manchester. [Link]
-
4,4'-Dihydroxybiphenyl. PubChem. [Link]
-
CCDC 2339705: Experimental Crystal Structure Determination. University of Otago. [Link]
-
Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]
-
4-Benzyloxy-1,1′-biphenyl. ResearchGate. [Link]
-
Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. Journal of Physical Chemistry A. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange. [Link]
Sources
- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biokeanos.com [biokeanos.com]
- 4. 4-Benzyloxy-biphenyl | C19H16O | CID 3099164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of 4,4'-bis(benzyloxy)biphenyl and Related Biphenyl Analogs
This guide provides a comprehensive technical overview of the thermal analysis of 4,4'-bis(benzyloxy)biphenyl, a significant molecule in materials science and organic synthesis. While specific experimental data for this compound is not extensively available in public literature, this document will establish a robust predictive analysis based on its chemical structure and compare it with well-characterized biphenyl analogs. By examining the thermal properties of related compounds, we can infer the expected behavior of 4,4'-bis(benzyloxy)biphenyl, offering valuable insights for researchers and professionals in drug development and materials science.
The Significance of Thermal Analysis for Biphenyl Derivatives
Biphenyl derivatives are foundational structures in the development of high-performance polymers, liquid crystals, and pharmaceutical compounds. Their thermal stability, melting behavior, and decomposition kinetics are critical parameters that dictate their processing conditions and end-use applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for elucidating these properties.
4,4'-bis(benzyloxy)biphenyl, with its rigid biphenyl core and flanking benzyloxy groups, is expected to exhibit high thermal stability. The biphenyl unit contributes to a high melting point and thermal resilience, while the ether linkages of the benzyloxy groups may influence the decomposition pathway. Understanding these characteristics is paramount for its application in thermally demanding environments.
Experimental Protocols for Thermal Analysis
A thorough thermal analysis of organic compounds like 4,4'-bis(benzyloxy)biphenyl involves standardized TGA and DSC protocols to ensure data accuracy and reproducibility.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining thermal stability and decomposition profiles.
Experimental Protocol:
-
Sample Preparation: An accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation during the analysis.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature that is well above the expected decomposition range (e.g., 800 °C).[1]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key data points include the onset of decomposition (Td, onset), and the temperatures at which 5% (T5) and 10% (T10) weight loss occur.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other phase changes.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: A reference pan (usually empty) is placed in the DSC cell alongside the sample pan. The instrument is purged with an inert gas.
-
Heating Program: The sample is subjected to a controlled temperature program, which often includes a heating ramp, a cooling ramp, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. The melting point (Tm) is determined from the peak of the melting endotherm.
Comparative Thermal Analysis
Due to the limited availability of specific TGA and DSC data for 4,4'-bis(benzyloxy)biphenyl, a comparative analysis with structurally related compounds is highly instructive. We will consider 4,4'-biphenol and 4,4'-bis(3-aminophenoxy)biphenyl as key comparators. 4,4'-biphenol represents the core biphenyl structure, while 4,4'-bis(3-aminophenoxy)biphenyl offers a more complex derivative with ether linkages, similar to our target compound.
| Thermal Property | 4,4'-bis(benzyloxy)biphenyl (Predicted) | 4,4'-biphenol[2] | 4,4'-bis(3-aminophenoxy)biphenyl[1] |
| Melting Point (Tm) | Expected to be high, likely > 200 °C | High melting point | 147 °C[1] |
| Onset Decomposition (Td, onset) | Predicted to be significantly above the melting point | High thermal stability | Data not widely available, but expected to be high[1] |
| 5% Weight Loss Temp. (T5) | Predicted to be > 300 °C in N2 | High thermal stability | Polymers derived from it exceed 400°C[1] |
The rigid biphenyl core in all three compounds contributes to their high thermal stability. The presence of flexible ether linkages in 4,4'-bis(benzyloxy)biphenyl and 4,4'-bis(3-aminophenoxy)biphenyl is a deliberate design to balance high-temperature performance with processability in polymer applications.[1]
Predicted Thermal Behavior of 4,4'-bis(benzyloxy)biphenyl
Based on its molecular structure, we can predict the following thermal behavior for 4,4'-bis(benzyloxy)biphenyl:
-
DSC Analysis: A sharp endothermic peak is expected on the DSC thermogram, corresponding to its melting point. Given the high degree of aromaticity and molecular weight, this melting point is anticipated to be significantly high.
-
TGA Analysis: The TGA curve is expected to show a stable baseline up to a high temperature, followed by a sharp drop indicating thermal decomposition. The decomposition may occur in a single or multiple steps, potentially involving the cleavage of the benzyloxy groups followed by the degradation of the biphenyl core at higher temperatures.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the thermal analysis of an organic compound using TGA and DSC.
Caption: Workflow for TGA and DSC Analysis.
Conclusion
The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working with 4,4'-bis(benzyloxy)biphenyl and related compounds. Further experimental investigation is warranted to precisely quantify its thermal characteristics and validate the predictions made herein.
References
-
ResearchGate. (2001). Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. Retrieved from [Link]
-
WSU Research Exchange. (n.d.). Liquid crystalline epoxy resin based on biphenyl mesogen: Thermal characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-biphenyl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]
-
Semantic Scholar. (2026). Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches. Retrieved from [https://www.semanticscholar.org/paper/Thermal-Hazard-Assessment-of-4%2C4%E2%80%B2-Biphenyl-Bis(benzyl-Zhang-Chu/1a1b2c3d4e5f6a7b8c9d0e1f2a3b4c5d6e7f8a9b]([Link]
-
Jetir.org. (n.d.). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]
-
Trivedi Effect. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bis(allyloxy)-1,1'-biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis curves of 4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]
-
Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]
-
ACS Publications. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of biphenyl derived telechelics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in t. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4'-Bis(benzyloxy)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
Due to the presence of the biphenyl and benzyloxy functional groups, 4,4'-Bis(benzyloxy)-1,1'-biphenyl should be handled as a potentially hazardous substance. Biphenyl derivatives can cause skin, eye, and respiratory tract irritation.[1] Some are harmful if swallowed or absorbed through the skin.[1] Biphenyl compounds are also noted for their potential toxicity to aquatic life and their persistence in the environment. Therefore, it is imperative to avoid uncontrolled release into the environment.
Key Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Likely to cause skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Environmental Hazard: Assumed to be toxic to aquatic organisms with potentially long-lasting effects.
Personal Protective Equipment (PPE) and Handling
When handling 4,4'-Bis(benzyloxy)-1,1'-biphenyl in its pure form or in solution, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a risk of splashing, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
Always wash hands thoroughly with soap and water after handling.[1]
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Small Spill (Solid):
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Clean-up: Gently sweep or scoop the solid material into a designated, labeled hazardous waste container, avoiding dust generation.[1]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Wash: Thoroughly wash the area with soap and water.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Proper Disposal Protocol
The disposal of 4,4'-Bis(benzyloxy)-1,1'-biphenyl must be conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Characterization:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "4,4'-Bis(benzyloxy)-1,1'-biphenyl".
-
If it is a mixed waste stream, list all components and their approximate percentages.
-
-
Waste Collection:
-
Collect all waste containing 4,4'-Bis(benzyloxy)-1,1'-biphenyl (including contaminated PPE and cleaning materials) in a designated, leak-proof, and chemically compatible container with a secure lid.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
-
The recommended disposal methods for this type of compound are incineration at a licensed chemical destruction plant or disposal in an authorized hazardous waste landfill .
-
Data and Workflow Visualization
Table 1: Summary of Key Information for 4,4'-Bis(benzyloxy)-1,1'-biphenyl
| Property | Value/Information | Source |
| Chemical Name | 4,4'-Bis(benzyloxy)-1,1'-biphenyl | ChemDiv |
| Molecular Formula | C₂₆H₂₂O₂ | ChemDiv |
| Molecular Weight | 366.46 g/mol | ChemDiv |
| Assumed Hazards | Skin, eye, and respiratory irritant; potentially harmful if swallowed or inhaled. Assumed ecotoxicity. | Inferred from similar compounds |
| Primary Disposal Route | Licensed Chemical Incineration or Authorized Hazardous Waste Landfill | Inferred from similar compounds |
Diagram 1: Disposal Workflow for 4,4'-Bis(benzyloxy)-1,1'-biphenyl
Caption: Disposal Workflow for 4,4'-Bis(benzyloxy)-1,1'-biphenyl.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
